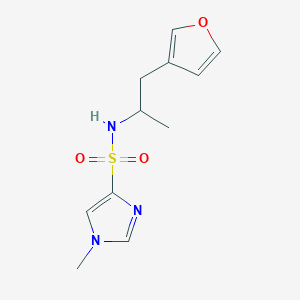

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

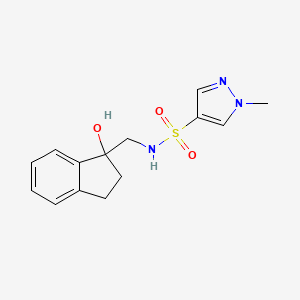

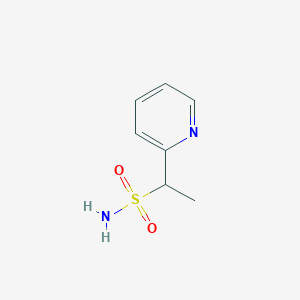

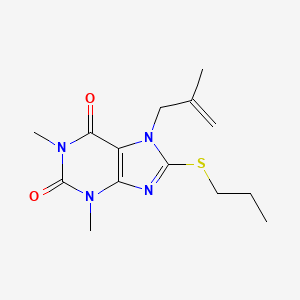

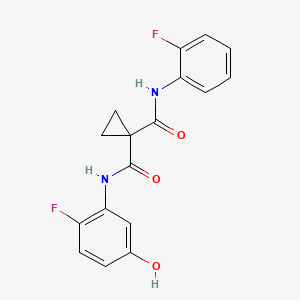

“N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that contains several functional groups, including a furan ring, an imidazole ring, and a sulfonamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazole is a planar five-membered ring. It is a diazole and is the parent compound for imidazole derivatives .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and imidazole rings are likely to contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and imidazole rings, as well as the sulfonamide group. Furan compounds are known to undergo a variety of reactions, including electrophilic substitution and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and aromatic rings would likely make it relatively stable .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Access to Sulfonylated Furans : The efficient three-component reaction of 1,3-dicarbonyl compounds with ynals and sodium benzenesulfinates developed a new strategy for preparing sulfonylated furan derivatives. This method demonstrates excellent functional group tolerance and efficiency, providing a useful approach to synthesize compounds similar to N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide (Cui et al., 2018).

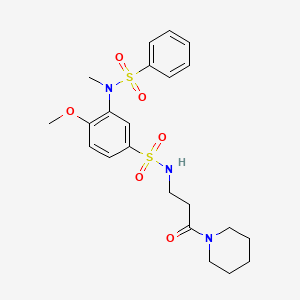

Eco-Friendly Corrosion Inhibitor : Studies on amino acid compounds, including structures similar to the subject compound, have shown potential as inhibitors for steel corrosion in acidic solutions. These findings underline the compound's relevance in materials science, particularly in corrosion prevention (Yadav et al., 2015).

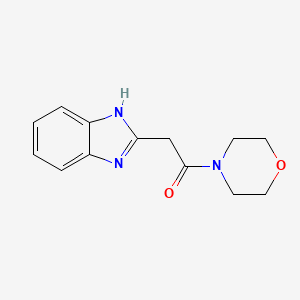

Synthesis of Imidazole Derivatives : The synthesis and electrophilic substitution reactions of 2,5-bis(furan-2-yl)-1H-imidazole showcase the compound's versatility in generating various derivatives, indicating its utility in the development of new chemical entities (El’chaninov et al., 2017).

Pharmacological Applications

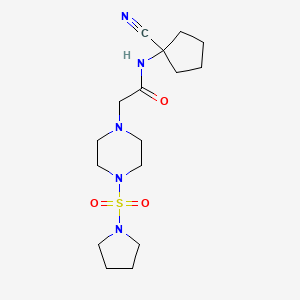

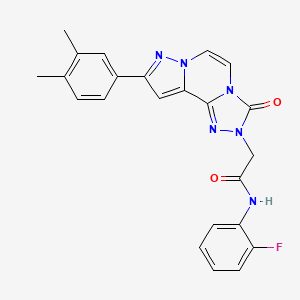

Antimicrobial and Antiproliferative Agents : The design and synthesis of benzimidazole-1,2,3-triazole-sulfonamide hybrids have been explored for their antimicrobial and antiproliferative activities. Such studies highlight the potential of N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide and its derivatives in the development of new therapeutic agents (Al-blewi et al., 2018).

Drug Metabolism and Biocatalysis : The application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, underscores the importance of understanding the metabolic pathways of sulfonamide-based drugs. This research is crucial for the development of drugs with improved efficacy and safety profiles (Zmijewski et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-9(5-10-3-4-17-7-10)13-18(15,16)11-6-14(2)8-12-11/h3-4,6-9,13H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDVQZRBNOWXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C2=CN(C=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)

![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)